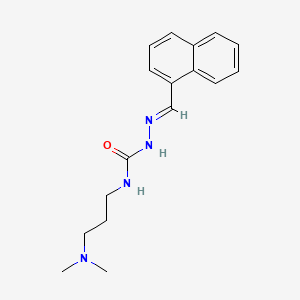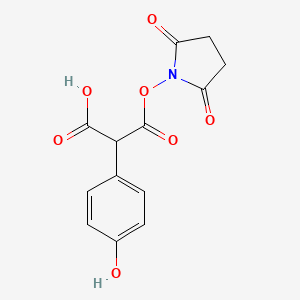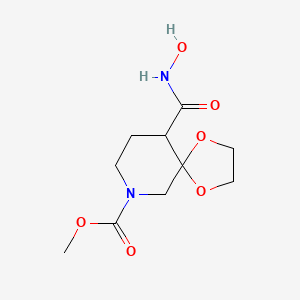
Methyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of EINECS 265-617-1 involves the solvent dewaxing process. This process includes the removal of wax from lubricating oils to improve their low-temperature properties. The solvent dewaxing process typically involves the following steps:
Mixing: The feedstock is mixed with a solvent such as methyl ethyl ketone (MEK) or toluene.
Cooling: The mixture is cooled to a temperature where wax crystallizes out.
Filtration: The wax crystals are removed by filtration.
Solvent Recovery: The solvent is recovered from the dewaxed oil and recycled.
Industrial Production Methods
In industrial settings, the solvent dewaxing process is carried out in large-scale units where the feedstock is continuously processed. The process parameters, such as temperature and solvent-to-feed ratio, are optimized to achieve the desired product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 265-617-1 undergoes various chemical reactions, including:
Oxidation: The hydrocarbons in the compound can be oxidized to form alcohols, ketones, and carboxylic acids.
Reduction: The compound can be reduced to form lighter hydrocarbons.
Substitution: The hydrocarbons can undergo substitution reactions to form halogenated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reactions are typically carried out at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium or platinum.
Substitution: Halogenation reactions are carried out using halogens such as chlorine or bromine under controlled conditions.
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Lighter hydrocarbons.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
EINECS 265-617-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reactant in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a medium for cell culture.
Medicine: Utilized in the formulation of pharmaceutical products and as a carrier for drug delivery.
Industry: Used as a lubricant, hydraulic fluid, and in the production of greases and other industrial products.
Mécanisme D'action
The mechanism of action of EINECS 265-617-1 is primarily related to its physical and chemical properties. As a lubricant, it reduces friction between moving parts, thereby preventing wear and tear. In chemical reactions, it acts as a solvent, facilitating the dissolution and interaction of reactants. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Distillates (petroleum), hydrotreated heavy paraffinic: Similar in composition but undergoes an additional hydrotreating process to remove impurities.
Distillates (petroleum), solvent-refined heavy paraffinic: Similar in composition but undergoes solvent refining instead of solvent dewaxing.
Uniqueness
EINECS 265-617-1 is unique due to its specific solvent dewaxing process, which imparts distinct low-temperature properties and viscosity characteristics. This makes it particularly suitable for applications requiring high-performance lubricants and hydraulic fluids.
Propriétés
Numéro CAS |
65202-61-1 |
|---|---|
Formule moléculaire |
C10H16N2O6 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
methyl 6-(hydroxycarbamoyl)-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C10H16N2O6/c1-16-9(14)12-3-2-7(8(13)11-15)10(6-12)17-4-5-18-10/h7,15H,2-6H2,1H3,(H,11,13) |
Clé InChI |
AGWPKUXWIYXZNW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CCC(C2(C1)OCCO2)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


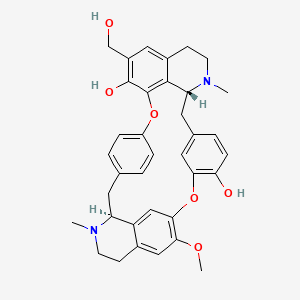

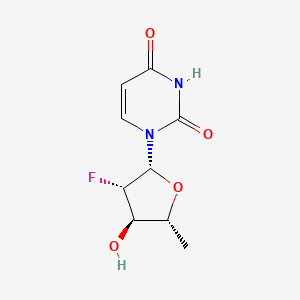
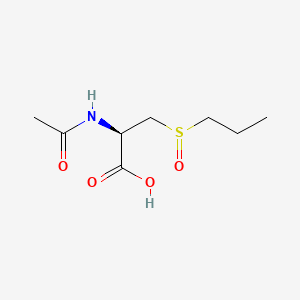
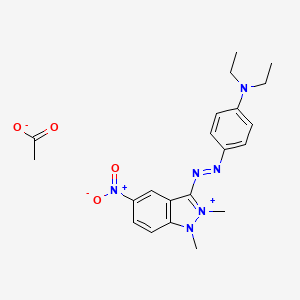
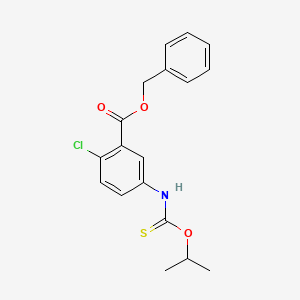

![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
![3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid](/img/structure/B12684801.png)


